1-(Indolin-1-ylmethyl)cyclohexan-1-ol
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Overview
Description
1-(Indolin-1-ylmethyl)cyclohexan-1-ol is a compound that features a cyclohexanol moiety linked to an indoline group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-ylmethyl)cyclohexan-1-ol typically involves the reaction of indoline with cyclohexanone under specific conditions. One common method is the condensation reaction where indoline reacts with cyclohexanone in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods: For industrial-scale production, the process may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-ylmethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indoline moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often used.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation typically yields cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the indoline ring .
Scientific Research Applications
1-(Indolin-1-ylmethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Indolin-1-ylmethyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclohexanol group may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
- 1-(Pyrrolidin-1-ylmethyl)cyclohexan-1-ol
- 1-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)cyclohexan-1-ol
- 1,4-bis(indolin-1-ylmethyl)benzene derivatives
Uniqueness: 1-(Indolin-1-ylmethyl)cyclohexan-1-ol is unique due to the presence of both an indoline and a cyclohexanol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C15H21NO |
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Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H21NO/c17-15(9-4-1-5-10-15)12-16-11-8-13-6-2-3-7-14(13)16/h2-3,6-7,17H,1,4-5,8-12H2 |
InChI Key |
CPJDUAITFZJZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN2CCC3=CC=CC=C32)O |
Origin of Product |
United States |
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